molecular formula C11H7ClFNO2 B11761777 (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one

(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one

Cat. No.: B11761777
M. Wt: 239.63 g/mol
InChI Key: PRZYGTZIZOEBFS-VMPITWQZSA-N
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Description

(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloromethyl group and a fluorobenzylidene moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.

    Introduction of the Chloromethyl Group: Chloromethylation can be performed using reagents like chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.

    Addition of the Fluorobenzylidene Moiety: This step involves the condensation of the isoxazole intermediate with a fluorobenzaldehyde derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the isoxazole ring or the substituents could enhance its efficacy and selectivity as a pharmaceutical agent.

Industry

Industrially, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-3-(Chloromethyl)-4-(benzylidene)-isoxazol-5(4H)-one: Similar structure but lacks the fluorine atom.

    (4E)-3-(Chloromethyl)-4-(2-chlorobenzylidene)-isoxazol-5(4H)-one: Contains a chlorine atom instead of fluorine.

    (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorobenzylidene moiety in (4E)-3-(Chloromethyl)-4-(2-fluorobenzylidene)-isoxazol-5(4H)-one may impart unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

(4E)-3-(chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one

InChI

InChI=1S/C11H7ClFNO2/c12-6-10-8(11(15)16-14-10)5-7-3-1-2-4-9(7)13/h1-5H,6H2/b8-5+

InChI Key

PRZYGTZIZOEBFS-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=NOC2=O)CCl)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=NOC2=O)CCl)F

Origin of Product

United States

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